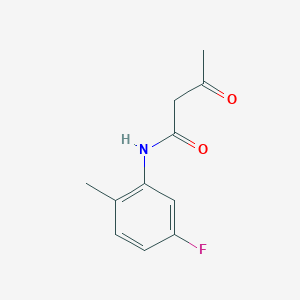

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide

Description

N-(5-Fluoro-2-Methylphenyl)-3-oxobutanamide is a fluorinated aromatic amide with the molecular formula C₁₁H₁₂FNO₂ and a molecular weight of 225.22 g/mol. Structurally, it features a 3-oxobutanamide backbone linked to a substituted phenyl ring containing a fluorine atom at the 5-position and a methyl group at the 2-position. This compound is part of the N-aryl-3-oxobutanamide family, which is widely studied for its utility in organic synthesis, particularly in heterocyclization reactions and as intermediates for pigments or pharmaceuticals .

The methyl group contributes steric bulk, which may influence regioselectivity in subsequent chemical transformations .

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-7-3-4-9(12)6-10(7)13-11(15)5-8(2)14/h3-4,6H,5H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKFYMHVRFHEGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide typically involves the reaction of 5-fluoro-2-methylphenyl isocyanate with a suitable butanamide precursor. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-3-oxobutanamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the carbonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares N-(5-Fluoro-2-Methylphenyl)-3-oxobutanamide with structurally similar compounds, focusing on substituent effects and applications:

Reactivity in Heterocyclization Reactions

- Fluorinated Analogs: The fluorine atom in this compound enhances electrophilic character, favoring cyclization reactions under mild conditions. For example, in the presence of ytterbium triflate, it forms dihydroisoxazolopyridines, whereas non-fluorinated analogs require harsher conditions .

- Chlorinated Analogs : N-(4-Chlorophenyl)-3-oxobutanamide is used in polyimide synthesis due to its stability and ability to form high-purity intermediates. However, chlorine’s lower electronegativity compared to fluorine results in slower reaction kinetics .

- Methyl-Substituted Analogs: N-(4-Methylphenyl)-3-oxobutanamide’s electron-donating methyl group facilitates pigment synthesis by stabilizing keto-enol tautomers, critical for colorfastness in dyes .

Physicochemical Properties

- Boiling Points : Chlorinated analogs (e.g., N-[2-chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide) exhibit higher boiling points (~382.6°C) compared to fluorinated or methylated derivatives (~300–350°C) due to increased molecular weight and polarity .

- Solubility: Fluorine’s electronegativity reduces solubility in non-polar solvents compared to methyl-substituted analogs, which are more lipophilic .

Biological Activity

N-(5-fluoro-2-methylphenyl)-3-oxobutanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.

Synthesis of this compound

The synthesis of this compound involves the reaction of 5-fluoro-2-methylphenylamine with acetic anhydride or ethyl acetoacetate under basic conditions. This reaction typically yields the desired amide in moderate to high yields. The structure can be confirmed using techniques such as NMR and mass spectrometry.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the nanomolar range, indicating potent activity against targeted cancer cells. For instance, compounds with similar structures have demonstrated IC50 values as low as 10 nM against L1210 mouse leukemia cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in nucleotide metabolism, leading to reduced DNA synthesis in cancer cells .

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, promoting cell death through intrinsic mechanisms .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

-

Study on Anticancer Efficacy :

- Objective : To evaluate the anticancer potential of synthesized derivatives.

- Method : In vitro assays against various cancer cell lines.

- Results : Compounds showed significant inhibition of cell growth with IC50 values ranging from 10 nM to 100 nM depending on the cell line tested.

-

Mechanistic Study :

- Objective : To elucidate the mechanism of action.

- Method : Use of flow cytometry and Western blotting techniques.

- Results : Induction of apoptosis was confirmed through increased levels of cleaved caspases and PARP.

Data Tables

| Compound Name | IC50 (nM) | Cell Line Tested | Mechanism of Action |

|---|---|---|---|

| This compound | 10 | L1210 Mouse Leukemia Cells | Enzyme inhibition, apoptosis |

| Derivative A | 25 | MCF7 Breast Cancer Cells | DNA synthesis inhibition |

| Derivative B | 50 | A549 Lung Cancer Cells | Apoptosis induction |

Q & A

Basic Research Questions

Q. What synthetic routes and optimization strategies are recommended for preparing N-(5-fluoro-2-methylphenyl)-3-oxobutanamide?

- Methodological Answer : The compound can be synthesized via multi-component heterocyclization reactions involving amines, aldehydes, and β-ketoamide derivatives. Catalysts like ytterbium triflate and solvent systems (e.g., ethanol or dichloromethane) are critical for yield optimization. Ultrasonication has been shown to enhance reaction efficiency compared to mechanical stirring, as demonstrated in analogous N-aryl-3-oxobutanamide syntheses . Reaction parameters such as temperature (room temperature vs. heated) and stoichiometric ratios should be systematically varied to maximize purity and yield.

Q. How are spectroscopic and crystallographic techniques used to confirm the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1D and 2D NMR (e.g., NOESY) can resolve structural ambiguities. For example, NOESY correlations distinguish between dihydroisoxazolopyridine isomers by confirming spatial proximity of protons .

- X-ray Crystallography : Single-crystal X-ray diffraction provides precise bond lengths, angles, and space group data. Orthorhombic systems (e.g., Pca2₁) with refined parameters (e.g., R factor < 0.05) are typical for related β-ketoamides. Data collection at 100 K minimizes thermal motion artifacts .

Q. What functional group interactions influence the reactivity of this compound?

- Methodological Answer : The β-ketoamide moiety enables keto-enol tautomerism, facilitating nucleophilic attacks and cyclization. The fluorine substituent on the aryl ring modulates electronic effects (e.g., electron-withdrawing) and steric hindrance, impacting regioselectivity in reactions like halogenation or cross-coupling. Comparative studies with methoxy or chloro analogs (e.g., N-(2-methoxyphenyl)-3-oxobutanamide) highlight substituent-dependent reactivity trends .

Advanced Research Questions

Q. How do reaction conditions (e.g., ultrasonication vs. stirring) alter product distribution in heterocyclization reactions?

- Methodological Answer : Ultrasonication generates cavitation bubbles that enhance mass transfer and energy input, favoring kinetically controlled products. For example, N-(2-ethoxyphenyl)-3-oxobutanamide under ultrasonication yields benzoxazocine derivatives, whereas mechanical stirring produces dihydroisoxazolopyridines. Reaction monitoring via TLC or in situ NMR is recommended to track pathway divergence .

Q. What mechanistic insights explain the oxidation of N-aryl-3-oxobutanamides using (diacetoxyiodo)benzene (DIB)?

- Methodological Answer : DIB mediates α-halogenation of β-ketoamides via radical or electrophilic pathways, yielding 2,2-dihaloacetamides. Substituents on the aryl ring (e.g., electron-donating methoxy vs. electron-withdrawing chloro) influence oxidation rates and product stability. Kinetic studies using UV-Vis spectroscopy and DFT calculations can elucidate substituent effects .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : High-resolution X-ray data (e.g., R factor < 0.05) combined with Hirshfeld surface analysis differentiate isomeric forms by quantifying intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, orthorhombic packing in N-(4-ethoxyphenyl)-3-oxobutanamide (a = 16.4113 Å, b = 4.9076 Å) confirms planar β-ketoamide conformations .

Q. What metabolic pathways are proposed for structurally related N-aryl-3-oxobutanamides in non-opioid analgesic research?

- Methodological Answer : Phenacetin congeners, such as N-(4-ethoxyphenyl)-3-oxobutanamide, undergo hepatic cytochrome P450-mediated oxidation to form reactive quinone intermediates. Metabolite profiling via LC-MS/MS and in vitro assays with human hepatocytes can identify detoxification pathways (e.g., glutathione conjugation). Comparative studies with fluorinated analogs may reveal reduced hepatotoxicity due to altered electron density .

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for isomeric N-aryl-3-oxobutanamide derivatives?

- Methodological Answer : Conflicting NOESY (solution-state) and crystallographic (solid-state) data may arise from dynamic equilibria in solution. For example, dihydroisoxazolopyridine 5a and its isomer 5'a may interconvert via keto-enol tautomerism. Hybrid approaches—combining variable-temperature NMR, X-ray powder diffraction, and computational modeling (e.g., molecular dynamics)—are recommended to reconcile such discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.